8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
Description
Properties
IUPAC Name |
8-(3-aminopyrrolidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c10-6-1-3-14(5-6)7-8-12-13-9(16)15(8)4-2-11-7/h2,4,6H,1,3,5,10H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKQBMSJTDDQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CN3C2=NNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the following steps:
Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrazine carboxylic acids.
Introduction of the Aminopyrrolidine Moiety: This step often involves nucleophilic substitution reactions where the triazolopyrazine core is reacted with 3-aminopyrrolidine under suitable conditions, such as in the presence of a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyrrolidine moiety, leading to the formation of imine or oxime derivatives.
Reduction: Reduction reactions can target the triazolopyrazine core, potentially reducing double bonds or nitro groups if present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Imine or oxime derivatives.
Reduction: Reduced triazolopyrazine derivatives.
Substitution: Various substituted triazolopyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the activity of these targets, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparative Analysis Table
*Inferred from adenosine-targeting analogs in .
Biological Activity
8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C9H12N6O
- Molecular Weight : 220.24 g/mol
- CAS Number : 1354496-79-9
The primary biological target of this compound is the Neurokinin Receptor , where it acts as an inhibitor . The inhibition of this receptor affects several biochemical pathways including:
- Pain Perception Pathway
- Cardiovascular Homeostasis Pathway
- Respiratory Regulation Pathway
This compound's ability to modulate these pathways suggests its potential in treating conditions related to pain management and cardiovascular disorders.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
-
Antibacterial Activity :
A study evaluated the antibacterial effects of triazolo[4,3-a]pyrazine derivatives, revealing that some compounds exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. The structure–activity relationship indicated that specific substitutions enhance antibacterial efficacy . -
Anticancer Potential :
In vitro studies have shown that derivatives of triazolo[4,3-a]pyrazine can inhibit cancer cell proliferation. For instance, one derivative demonstrated IC50 values of 0.98 µM against A549 lung cancer cells and showed significant kinase inhibitory activity . This highlights the compound's potential as a lead in cancer therapy. -
Enzyme Inhibition :
The compound has been investigated for its ability to inhibit key enzymes involved in various diseases. Its structural features allow it to interact specifically with enzyme active sites, making it a promising candidate for drug development targeting metabolic pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good solubility in DMSO, suggesting favorable bioavailability for oral or parenteral administration .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential across various domains:
Q & A
Q. What are the standard synthetic routes for 8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one?
The synthesis typically involves cyclization of hydrazinopyrazinone intermediates with carboxylic acids or derivatives. For example:
- Step 1 : Activation of a carboxylic acid (e.g., using carbonyldiimidazole in anhydrous DMFA at 100°C for 1 hour) .
- Step 2 : Condensation with N1-aryl/benzyl-3-hydrazinopyrazin-2-one under reflux (24 hours), followed by dilution with water and recrystallization (DMFA/i-propanol) .
- Key variables : Acid selection, solvent purity, and reflux duration significantly impact yield (evidenced by yields ranging from 35% to 93% in analogous compounds) .
Q. How is structural confirmation performed for this compound?
- 1H/13C NMR : Aromatic protons (δ 7.3–8.6 ppm) and NH2 groups (δ ~7.5 ppm) confirm substitution patterns .
- Melting point analysis : Ranges from 255–300°C for related triazolopyrazinones, indicating purity .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula .
Advanced Research Questions
Q. How can synthetic yields be optimized for 8-amino-triazolopyrazinone derivatives?
- Reaction conditions : Use anhydrous solvents (DMFA, dioxane) and stoichiometric excess of reagents (e.g., methyl iodide for quaternization) to drive reactions to completion .
- Purification : Recrystallization from polar aprotic solvents (DMFA/i-propanol) improves purity .
- Catalysts : Triethylamine facilitates benzylation reactions, reducing side products .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case example : Discrepancies in NH2 proton signals (e.g., δ 7.50–7.65 ppm) may arise from hydrogen bonding or tautomerism. Use variable-temperature NMR to stabilize conformers .
- Comparative analysis : Cross-reference with X-ray crystallography data (if available) or computational modeling (e.g., AutoDock Vina for steric effects) .
Q. How does the 3-aminopyrrolidine substituent influence receptor binding?
- Adenosine receptor studies : The pyrrolidine group enhances affinity for A1/A2A receptors due to hydrogen bonding with Asp52/His264 residues .
- Substitution effects : Bulkier substituents (e.g., piperazinyl vs. morpholinyl) alter binding kinetics, as shown in IC50 comparisons for adenosine analogs .
Methodological Challenges
Q. How to address low yields in quaternization reactions (e.g., methyl iodide treatment)?
- Optimization : Increase reaction time (up to 48 hours) and use excess methyl iodide (1.75 equiv) in anhydrous DMF .
- Work-up : Neutralize with NaHCO3 post-reaction to precipitate ammonium salts, improving isolation efficiency .
Q. What analytical techniques detect impurities in triazolopyrazinone derivatives?
- HPLC-MS : Quantifies residual solvents (DMFA) or unreacted intermediates .
- TLC monitoring : Use silica gel plates (ethyl acetate/hexane, 3:1) to track reaction progress and identify byproducts .
Biological Activity & Experimental Design
Q. How to design assays for evaluating adenosine receptor antagonism?
- In vitro binding : Use HEK293 cells expressing human A1/A2A receptors. Competitive displacement assays with [3H]DPCPX (A1) or [3H]ZM241385 (A2A) quantify Ki values .
- Dose-response curves : Test concentrations from 0.1 nM to 10 µM to determine EC50/IC50 .
Q. What are the metabolic stability considerations for in vivo studies?
- Cytochrome P450 assays : Incubate with human liver microsomes (HLMs) to assess CYP3A4/2D6-mediated degradation .
- Plasma stability : Monitor compound integrity in rat plasma (37°C, 24 hours) via LC-MS .
Data Interpretation & Contradictions
Q. How to interpret conflicting bioactivity data across structural analogs?
- Case study : Compound 19 (Ki A1 = 12 nM) vs. 20 (Ki A1 = 8 nM) shows that N-methylation of piperazine enhances potency. Use molecular docking to rationalize steric/electronic effects .
- Statistical validation : Apply ANOVA to compare triplicate measurements and identify outliers .
Structural Modifications for Enhanced Activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
